molecular formula C12H8ClNO2 B12935372 3-Chloro-4-(pyridin-4-yl)benzoic acid

3-Chloro-4-(pyridin-4-yl)benzoic acid

Cat. No.: B12935372
M. Wt: 233.65 g/mol
InChI Key: VFPWJRWWOZUCRS-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a chlorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

3-Chloro-4-(pyridin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and metal-organic frameworks (MOFs).

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(pyridin-4-yl)benzoic acid is unique due to the presence of both a chlorine atom and a pyridine ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

3-chloro-4-pyridin-4-ylbenzoic acid

InChI

InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

VFPWJRWWOZUCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=CC=NC=C2

Origin of Product

United States

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